2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)-
Description
Properties
IUPAC Name |
(2R,4S)-2-methyloxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-4-6(7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPKAPJNEIKPGV-RITPCOANSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](CCO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237949 | |
| Record name | 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82110-17-6 | |
| Record name | 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82110-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401237949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- typically involves organic synthesis reactions. . This method requires specific reaction conditions, including the use of appropriate catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The exact methods can vary depending on the desired purity and yield. Typically, the synthesis involves the use of high-pressure reactors and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- can produce various carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
Synthesis Applications
The compound is primarily used as an intermediate in organic synthesis. Recent studies have focused on innovative synthetic routes to produce tetrahydropyran derivatives, which are crucial in the development of biologically active compounds.
Synthesis of Tetrahydropyrans
A notable method for synthesizing 2H-pyran derivatives involves the Maitland–Japp reaction, which allows for the conversion of dihydropyran-4-ones into tetrahydropyrans. This method has been refined to yield 2,6-trans-tetrahydropyrans selectively through the conjugate addition of carbon nucleophiles to double bonds in dihydropyran intermediates .
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Maitland–Japp Reaction | Gilman cuprates at -78 °C | Moderate |
| Conjugate Addition | TMSCl in THF | High |
Total Synthesis of Natural Products
The utility of 2H-pyran-4-ol in total synthesis is exemplified by its role in synthesizing diospongin B, a compound with anti-osteoporotic properties. The methodologies developed for synthesizing tetrahydropyrans have opened avenues for creating complex natural products .
Biological Applications
Research indicates that tetrahydropyran derivatives exhibit various biological activities, making them valuable in pharmaceutical chemistry.
Antimicrobial Activity
Studies have shown that certain derivatives of 2H-pyran-4-ol possess antimicrobial properties. These compounds can inhibit the growth of various pathogens, suggesting potential use in developing new antibiotics .
Anti-inflammatory Properties
Some synthesized tetrahydropyrans demonstrate anti-inflammatory effects, contributing to their exploration as therapeutic agents for inflammatory diseases .
Industrial Applications
The compound is also recognized for its applications in the fragrance industry due to its olfactory properties.
Perfumery
Tetrahydro-4-methyl-2-phenyl-2H-pyran is utilized as a perfuming ingredient in various products such as soaps, shampoos, and air fresheners. Its distinct green and rosy odor profile makes it suitable for enhancing fragrance formulations .
| Product Type | Application Concentration (%) |
|---|---|
| Perfumes | 0.1 - 10% |
| Household Products | Varies based on product type |
| Cosmetic Preparations | Typically lower concentrations |
Formulation Examples
In perfumery compositions, the addition of tetrahydro-4-methyl-2-phenyl-2H-pyran has been reported to enhance the overall scent profile, providing a fresh and floral note that is highly desirable in cosmetic products .
Mechanism of Action
The mechanism of action of 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors to modulate their activity. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, (2R-trans)-
- Synonyms: Florol (trade name), 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol .
- CAS Registry Number : 63500-71-0 .
- Molecular Formula : C₁₀H₂₀O₂ .
- Molecular Weight : 172.2646 g/mol .
- Structure : Features a tetrahydropyran ring with a hydroxyl group at position 4, a methyl group at position 4, and an isobutyl (2-methylpropyl) group at position 2 in the (2R-trans) configuration .
Comparison with Structurally Similar Compounds
2H-Pyran, Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-, trans
- CAS No.: 876-18-6 .
- Molecular Formula : C₁₀H₁₈O.
- Molecular Weight : 154.25 g/mol .
- Key Differences: Substituent at position 2: A propenyl group (CH₂CH=C(CH₃)) instead of isobutyl (2-methylpropyl) . Lower molecular weight and reduced steric hindrance due to smaller substituent. Applications: Known as Rose oxide, used in rose-scented perfumes .
Tetrahydro-2H-pyran-4-ol
2H-Pyran-4-ol, Tetrahydro-4-methyl-2-propyl Acetate
- CAS No.: 131766-73-9 .
- Molecular Formula : C₁₁H₂₀O₃ (estimated).
- Key Differences: Acetylated hydroxyl group at position 4, altering polarity and volatility. Propyl substituent at position 2 instead of isobutyl. Applications: Used in flavoring agents for fruity or sweet notes .
Structural and Functional Analysis
Substituent Effects
Stereochemical Considerations
- The (2R-trans) configuration in Florol ensures optimal spatial arrangement for olfactory receptor binding, critical for its floral scent .
- In contrast, Rose Oxide’s (2S,4R) configuration is essential for its characteristic rose-like odor .
Physicochemical Properties
Biological Activity
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- is a compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in perfumery and as a fragrance ingredient. This article explores its biological activity, safety assessments, and relevant research findings.
- Molecular Formula : C6H12O2
- CAS Number : 82110-17-6
- Structural Characteristics : The compound features a tetrahydropyran ring with a hydroxyl group at the 4-position and a methyl group at the 2-position, contributing to its unique properties.
Toxicological Profile
Recent studies have evaluated the toxicological profile of 2H-Pyran-4-ol, tetrahydro-2-methyl-, particularly its genotoxicity and skin sensitization potential:
The compound has been assessed for various types of toxicity, including local respiratory toxicity and phototoxicity/photoallergenicity. It was found not to be phototoxic or photoallergenic based on UV spectra analysis.
Case Studies
- Genotoxicity Assessment : In an Ames test conducted using Salmonella typhimurium strains, no significant increase in revertant colonies was observed at concentrations up to 5000 μg/plate, indicating that the compound does not exhibit mutagenic properties under the tested conditions .
- Chromosomal Aberration Study : An in vitro study involving human peripheral blood lymphocytes demonstrated no significant increases in chromosomal aberrations at various concentrations without metabolic activation. However, small increases were noted in the presence of metabolic activation (S9 mix), suggesting a need for further investigation into its clastogenic potential .
- Environmental Safety : The compound was evaluated under the IFRA Environmental Standards and was found not to be persistent, bioaccumulative, or toxic (PBT) based on risk quotient calculations (PEC/PNEC < 1) .
Applications in Perfumery
2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)- is utilized as a fragrance ingredient due to its unique odor profile. It imparts a sweet and slightly floral character to perfumery compositions. The distinct olfactory properties make it valuable for creating complex fragrance formulations .
Q & A
Q. What are the key synthetic routes for 2H-Pyran-4-ol, tetrahydro-2-methyl-, (2R-trans)-, and how do reaction conditions influence stereochemical outcomes?
The compound can be synthesized via diastereoselective methods using catalysts like copper(II)–bisphosphine complexes. For example, oligomerization of substituted dienols with aldehydes under controlled conditions (e.g., L3 catalyst system) yields stereospecific products . Key factors include:
- Temperature : Lower temperatures favor kinetic control, enhancing stereoselectivity.
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve catalyst efficiency.
- Catalyst loading : Higher catalyst concentrations (5–10 mol%) increase reaction rates but may reduce enantiomeric excess.
Validate stereochemistry using - and -NMR coupling constants and NOESY experiments to confirm trans-configuration at C2 and C4 positions .
Q. How can researchers resolve contradictions in reported reactivity profiles compared to structurally similar compounds (e.g., Rose oxide)?
Discrepancies in reactivity (e.g., oxidation stability or nucleophilic substitution rates) arise from steric and electronic differences. For example:
- Steric hindrance : The methyl group at C2 in 2H-Pyran-4-ol, tetrahydro-2-methyl- reduces accessibility to electrophilic agents compared to Rose oxide’s smaller substituents .
- Electronic effects : The hydroxyl group at C4 enhances hydrogen-bonding interactions, altering solubility and acid-base behavior.
Methodology : Conduct comparative kinetic studies under identical conditions (solvent, temperature) and analyze via HPLC or GC-MS to quantify reaction rates .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy :
- GC-MS : Use non-polar columns (e.g., DB-5MS) with a temperature gradient (50–250°C at 10°C/min) to resolve enantiomers and detect impurities .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm) and ether (1100–1250 cm) functional groups .
Advanced Research Questions
Q. How does computational modeling predict the compound’s behavior in catalytic asymmetric reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict enantioselectivity. Key insights:
- Catalyst-substrate interactions : Bisphosphine ligands coordinate with the hydroxyl group, stabilizing specific transition states and favoring trans-diastereomers .
- Solvent effects : PCM models simulate solvent polarity’s impact on activation energy, guiding solvent selection for optimal yield.
Validate computational predictions with experimental enantiomeric excess (ee) measurements via chiral HPLC .
Q. What strategies mitigate racemization during functionalization (e.g., esterification or glycosylation)?
- Low-temperature reactions : Perform acylations at −20°C to slow keto-enol tautomerism.
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during nucleophilic substitutions .
- Catalyst choice : Enzymatic catalysts (e.g., lipases) often preserve stereochemistry better than acid/base catalysts .
Monitor racemization via polarimetry or chiral stationary phase HPLC .
Q. How do steric and electronic modifications at C2 and C4 influence biological activity?
- Steric modifications : Bulkier substituents at C2 reduce binding affinity to enzymes like cytochrome P450, altering metabolic pathways .
- Electronic modifications : Electron-withdrawing groups at C4 (e.g., nitro) increase acidity of the hydroxyl group, enhancing hydrogen-bonding in receptor interactions.
Experimental design : Synthesize analogs via Suzuki-Miyaura coupling or Wittig reactions and assay against target proteins (e.g., fluorescence quenching or SPR) .
Q. What are the thermodynamic stability trends for diastereomers under varying pH conditions?
- Acidic conditions : Protonation of the hydroxyl group leads to ring-opening reactions, favoring the cis-isomer due to reduced steric strain .
- Basic conditions : Deprotonation stabilizes the trans-isomer via intramolecular hydrogen bonding.
Methodology : Perform variable-temperature NMR in buffered DO to calculate and using van’t Hoff plots .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. non-polar solvents?
Contradictions may stem from impurities or measurement techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
